molecular formula C5H9FO2 B127141 Ethyl 2-Fluoropropionate CAS No. 349-43-9

Ethyl 2-Fluoropropionate

Cat. No.: B127141
CAS No.: 349-43-9
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoropropionate is an organic compound with the molecular formula C5H9FO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Ethyl 2-Fluoropropionate has a wide range of applications in scientific research:

Safety and Hazards

When handling Ethyl 2-Fluoropropionate, it is advised to avoid smoking, naked lights or ignition sources . It is also recommended to avoid generation of static electricity and to use spark-free tools when handling . Contact with incompatible materials should be avoided . It is also important to avoid contamination with oxidising agents i.e. nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. as ignition may result . Liquid and vapour are flammable. Moderate fire hazard when exposed to heat or flame. Vapour forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame .

Biochemical Analysis

Biochemical Properties

Ethyl 2-Fluoropropionate is used as a reagent to synthesize a series of potent Nicotinic Acid receptor agonists for the treatment of dyslipidemia, a health condition characterized by high triglyceride levels

Cellular Effects

It is known that the compound is used as a solvent in lithium secondary batteries , suggesting that it may have some influence on electrochemical properties.

Molecular Mechanism

It is known that the compound is used as a reagent in the synthesis of potent Nicotinic Acid receptor agonists , suggesting that it may interact with these receptors or be involved in their activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that the compound is used as a solvent in lithium secondary batteries , suggesting that it may have some influence on the discharge capacities of these batteries over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoropropionate can be synthesized through several methods. One common method involves the reaction of ethyl propionate with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 2-fluoropropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Fluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted propionates.

    Hydrolysis: 2-Fluoropropionic acid and ethanol.

    Reduction: 2-Fluoropropanol.

Comparison with Similar Compounds

Ethyl 2-Fluoropropionate can be compared with other fluorinated esters such as:

Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which can significantly influence its reactivity and interaction with biological systems compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-43-9
Record name 349-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760
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Record name Ethyl 2-Fluoropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Ethyl 2-Fluoropropionate be used as a reagent in organic synthesis?

A2: Yes, this compound can act as a substrate in nucleophilic substitution reactions. Specifically, it has proven effective in synthesizing both diastereomers with high stereochemical control []. This reaction utilizes a polymer-supported fluoride reagent, providing a source of "naked" fluoride ions that facilitate a clean SN2 reaction mechanism [].

Q2: Can this compound be used as a monomer in plasma polymerization for surface modification?

A3: Surprisingly, while fluorine is generally considered a poor leaving group for Atom Transfer Radical Polymerization (ATRP), research shows that this compound can be effectively utilized as a monomer in plasma polymerization for surface modification via ARGET ATRP []. When plasma-deposited onto glass discs using RF glow discharge plasma, this compound forms coatings capable of initiating the growth of 2-Hydroxyethyl Methacrylate (HEMA) polymer brushes []. This finding highlights the potential of this compound in surface modification applications.

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